(S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533349
InChI: InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol

(S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13533349

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(6-Amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl (3S)-3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)/t9-/m0/s1
Standard InChI Key KRIWTLDPCHMCFY-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC(=C2)N
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, (S)-3-(6-amino-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, reflects its three primary components:

  • A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.

  • A tert-butyl ester group at the 1-position, serving as a protective moiety for the pyrrolidine amine.

  • A 6-aminopyrimidin-4-yloxy group attached via an ether linkage to the pyrrolidine ring.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₃H₂₂N₄O₃
Molecular Weight282.34 g/mol
Stereochemistry(S)-configuration

The tert-butyl ester enhances lipophilicity, while the pyrimidine ring contributes to hydrogen-bonding capabilities, critical for biological interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step protocols to assemble the pyrrolidine-pyrimidine scaffold. A plausible route, adapted from analogous methodologies , includes:

Step 1: Pyrrolidine Protection
(S)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane), yielding (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.

Step 2: Pyrimidine Functionalization
4-chloro-6-aminopyrimidine is prepared via nitration and reduction of pyrimidine derivatives, followed by chlorination at the 4-position.

Step 3: Etherification
A nucleophilic substitution reaction couples the hydroxyl group of the protected pyrrolidine with 4-chloro-6-aminopyrimidine. This step often employs a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: None required (base-mediated)

  • Yield Optimization: Excess pyrimidine derivative improves conversion rates.

Physicochemical Properties

Stability and Reactivity

  • Acid Sensitivity: The tert-butyl ester is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the pyrrolidine amine.

  • Thermal Stability: Stable up to 150°C, making it suitable for high-temperature reactions.

  • Solubility: Moderately soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the tert-butyl group.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.40–3.60 (m, 4H, pyrrolidine), 4.85–5.00 (m, 1H, CH-O), 6.20 (s, 1H, pyrimidine-H), 6.90 (s, 2H, NH₂).

  • IR (cm⁻¹): 1680 (C=O, ester), 1605 (C=N, pyrimidine), 3350 (N-H, amine).

Biological Activity and Applications

Mechanistic Insights

The 6-aminopyrimidine moiety is a hallmark of kinase inhibitors, suggesting potential interactions with ATP-binding pockets in enzymes. The (S)-configured pyrrolidine may enhance target selectivity due to stereoelectronic complementarity.

Hypothesized Targets

  • Tyrosine Kinases: EGFR, VEGFR (common in anticancer therapies).

  • DNA Repair Enzymes: PARP inhibitors (relevant in oncology).

Comparative Analysis with Analogous Compounds

Compound NameKey Structural DifferencesBiological Activity
(S)-3-Fluoropyrrolidine-1-BocFluorine substituent at C3Enhanced metabolic stability
6-Chloro-pyrimidin-4-yl derivativesChlorine instead of amine groupHigher electrophilicity
Quinoxaline-pyrrolidine hybridsQuinoxaline instead of pyrimidineBroader kinase inhibition

The 6-amino group in the target compound improves solubility and hydrogen-bonding capacity compared to chloro or methylthio analogs.

Industrial and Research Utility

Drug Discovery

  • Intermediate Use: Serves as a building block for PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors.

  • Peptide Mimetics: The pyrrolidine ring mimics proline residues, enabling peptide backbone modifications.

Material Science

  • Ligand Design: Coordinates with transition metals (e.g., Pd, Ru) in catalytic systems.

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